2-{8-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(4-methylphenyl)acetamide
CAS No.: 1111988-41-0
Cat. No.: VC7794164
Molecular Formula: C24H22N6O3
Molecular Weight: 442.479
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1111988-41-0 |
|---|---|
| Molecular Formula | C24H22N6O3 |
| Molecular Weight | 442.479 |
| IUPAC Name | 2-[8-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxopyrimido[5,4-b]indol-5-yl]-N-(4-methylphenyl)acetamide |
| Standard InChI | InChI=1S/C24H22N6O3/c1-14-4-7-17(8-5-14)27-20(31)11-30-19-9-6-15(2)10-18(19)22-23(30)24(32)29(13-25-22)12-21-26-16(3)28-33-21/h4-10,13H,11-12H2,1-3H3,(H,27,31) |
| Standard InChI Key | XITAIPDPFMDWTC-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)NC(=O)CN2C3=C(C=C(C=C3)C)C4=C2C(=O)N(C=N4)CC5=NC(=NO5)C |
Introduction
The compound 2-{8-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(4-methylphenyl)acetamide is a complex organic molecule that incorporates several key structural elements, including a pyrimidoindole core, an oxadiazole ring, and an acetamide moiety linked to a 4-methylphenyl group. This compound is not explicitly detailed in the provided search results, so we will infer its properties and potential applications based on similar compounds and general principles of organic chemistry.
Synthesis and Preparation
The synthesis of such a compound typically involves multi-step organic reactions. These steps might include:
-
Formation of the Pyrimidoindole Core: This could involve condensation reactions or cyclization processes.
-
Introduction of the Oxadiazole Moiety: This might involve coupling reactions with appropriate oxadiazole derivatives.
-
Attachment of the Acetamide Group: This could be achieved through amide coupling reactions.
Each step requires careful control of reaction conditions to optimize yield and purity.
Potential Applications
Compounds with oxadiazole rings are often investigated for their potential biological activities, including antimicrobial and anticancer properties. The presence of a pyrimidoindole core could also contribute to biological activity, as similar structures are known to interact with various biological targets.
Research Findings and Data
While specific research findings on this exact compound are not available, compounds with similar structures have shown promise in various biological assays. For example, oxadiazole-containing compounds have been studied for their anti-inflammatory and anticancer properties .
Table: Comparison of Similar Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Potential Applications |
|---|---|---|---|
| N-[(3-methoxyphenyl)methyl]-2-{8-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide | C25H24N6O4 | 472.5 | Biological activity studies |
| 4-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-3-carbonyl}thiomorpholine | C14H22N4O2S | 310.4151 | Antimicrobial, anticancer potential |
| N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | Not specified | Not specified | Anti-inflammatory studies |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume